molecular formula C12H13F2NO2 B12922544 2-[(2,4-Difluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81778-58-7

2-[(2,4-Difluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

Cat. No.: B12922544
CAS No.: 81778-58-7
M. Wt: 241.23 g/mol
InChI Key: XPLAOPDRQZQLDW-UHFFFAOYSA-N
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Description

2-(2,4-Difluorobenzyl)-4,4-dimethylisoxazolidin-3-one is an organic compound that belongs to the class of isoxazolidinones This compound is characterized by the presence of a difluorobenzyl group attached to an isoxazolidinone ring

Properties

CAS No.

81778-58-7

Molecular Formula

C12H13F2NO2

Molecular Weight

241.23 g/mol

IUPAC Name

2-[(2,4-difluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C12H13F2NO2/c1-12(2)7-17-15(11(12)16)6-8-3-4-9(13)5-10(8)14/h3-5H,6-7H2,1-2H3

InChI Key

XPLAOPDRQZQLDW-UHFFFAOYSA-N

Canonical SMILES

CC1(CON(C1=O)CC2=C(C=C(C=C2)F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorobenzyl)-4,4-dimethylisoxazolidin-3-one typically involves the reaction of 2,4-difluorobenzylamine with appropriate reagents to form the isoxazolidinone ring. One common method involves the use of 2,4-difluorobenzylamine and a suitable carbonyl compound under specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorobenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl ketones, while reduction can produce difluorobenzyl alcohols .

Scientific Research Applications

2-(2,4-Difluorobenzyl)-4,4-dimethylisoxazolidin-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorobenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets. The difluorobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The isoxazolidinone ring may also play a role in stabilizing the compound and enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzylamine
  • 2,4-Difluorobenzyl alcohol
  • 2,4-Difluorobenzoyl chloride

Uniqueness

2-(2,4-Difluorobenzyl)-4,4-dimethylisoxazolidin-3-one is unique due to the presence of both the difluorobenzyl group and the isoxazolidinone ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds .

Biological Activity

2-[(2,4-Difluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is a synthetic compound that has garnered attention in various fields, particularly in agrochemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy as an agrochemical, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique oxazolidinone ring structure, which is known for its diverse biological activities. The presence of a difluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that the biological activity of 2-[(2,4-Difluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect the activity of enzymes related to herbicide resistance in plants.
  • Modulation of Signal Transduction : Preliminary studies suggest that this oxazolidinone derivative may modulate signaling pathways associated with cell growth and differentiation.
  • Antimicrobial Properties : Similar oxazolidinones have demonstrated antibacterial activity by inhibiting protein synthesis in bacterial cells. This property is under investigation for potential therapeutic applications.

Agrochemical Applications

The compound has been evaluated for its effectiveness as a herbicide. It operates primarily through soil uptake rather than foliar absorption, making it suitable for pre-emergence applications.

StudyFindings
Patent EP3473103A1Demonstrated reduced volatility and improved efficacy in controlling target weeds while minimizing damage to non-target plants .
Patent WO2021048188A1Reported enhanced biological properties when formulated with other active ingredients, leading to increased weed control efficiency .

Case Studies

  • Case Study on Herbicidal Efficacy : A field trial conducted in 2020 assessed the performance of the compound against common annual weeds. Results indicated a significant reduction in weed biomass compared to untreated controls.
  • Antibacterial Activity Assessment : In vitro studies revealed that 2-[(2,4-Difluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one exhibited inhibitory effects against several bacterial strains, indicating potential as a lead compound for antibiotic development.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Early studies suggest favorable absorption characteristics and a moderate half-life conducive to maintaining effective concentrations in biological systems.

ParameterValue
AbsorptionHigh
BioavailabilityModerate
Half-life6 hours

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